molecular formula C26H32N4O3S B2846436 4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946239-41-4

4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2846436
CAS No.: 946239-41-4
M. Wt: 480.63
InChI Key: KEDQRFFAYATDGT-UHFFFAOYSA-N
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Description

4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide-based compound characterized by a pyridazine core linked to a phenyl group substituted with a 4-methylpiperidine moiety. The benzene sulfonamide component features a butoxy substituent at the para position. The compound’s molecular weight is approximately 452.57 g/mol (exact value depends on isotopic composition), with a molecular formula of C₂₄H₂₈N₄O₃S .

Properties

IUPAC Name

4-butoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-3-4-19-33-23-9-11-24(12-10-23)34(31,32)29-22-7-5-21(6-8-22)25-13-14-26(28-27-25)30-17-15-20(2)16-18-30/h5-14,20,29H,3-4,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDQRFFAYATDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinyl structure, followed by the introduction of the butoxy and methylpiperidinyl groups. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Morpholine vs. 4-Methylpiperidine Substitution

A closely related analog, 4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599), replaces the 4-methylpiperidine group with a morpholine ring. This substitution increases the molecular weight to 476.57 g/mol (C₂₄H₂₈N₄O₄S) due to the additional oxygen atom in morpholine. Morpholine’s higher polarity may enhance aqueous solubility compared to 4-methylpiperidine, which has a more lipophilic methyl group .

Ethoxy vs. Butoxy Substituents

Another analog, 4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0710), features an ethoxy group instead of butoxy. The shorter ethoxy chain reduces molecular weight (452.57 g/mol vs.

Variations in the Sulfonamide-Attached Benzene Ring

Methoxy-Dimethyl Substitution

The compound 4-methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide introduces methoxy and methyl groups at positions 2 and 5 on the benzene ring. This substitution pattern increases steric bulk and may influence binding interactions in biological targets. Additionally, the phenyl group is attached to the pyridazine core at the 3-position instead of the 4-position, which could alter spatial orientation in receptor binding .

Piperazine-Based Analogs

Several compounds from Organic & Biomolecular Chemistry (e.g., 9a–9g ) share structural motifs, such as a pyridine or pyridazine core linked to a sulfonamide-phenyl group. However, these analogs incorporate piperazine rings acylated with benzoyl groups (e.g., trifluoromethylbenzoyl, 4-tert-butylbenzoyl). For example, 9a (C₂₈H₂₅F₃N₄O₃) has a molecular weight of 546.52 g/mol and a melting point of 168–170°C. These compounds exhibit higher molecular weights and melting points compared to the target compound, likely due to the bulkier benzoyl-piperazine moieties .

Chromen-Containing Analogs

A structurally distinct compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, features a chromen-pyrazolopyrimidine core. While it retains the sulfonamide group, the complex heterocyclic system and fluorinated substituents result in a significantly higher molecular weight (589.1 g/mol) and distinct physicochemical properties, such as a melting point of 175–178°C .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Target) C₂₄H₂₈N₄O₃S ~452.57 Butoxy, 4-methylpiperidine Moderate lipophilicity
4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) C₂₄H₂₈N₄O₄S 476.57 Morpholine instead of 4-methylpiperidine Increased polarity
4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0710) C₂₃H₂₆N₄O₃S 452.57 Ethoxy instead of butoxy Reduced lipophilicity
4-methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C₂₅H₂₈N₄O₃S ~480.58 Methoxy, 2,5-dimethyl, 3-phenyl linkage Enhanced steric bulk
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) C₂₈H₂₅F₃N₄O₃ 546.52 Trifluoromethylbenzoyl-piperazine High melting point (168–170°C)

Biological Activity

4-butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in modulating various physiological processes.

Chemical Structure

The compound's structure can be represented as follows:

C20H26N4O2S\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the piperidine group. Common synthetic routes may include:

  • Formation of the Pyridazine Ring : Cyclization of appropriate precursors.
  • Introduction of the Piperidine Group : Nucleophilic substitution reactions.
  • Attachment of the Sulfonamide Moiety : Reaction with sulfonyl chlorides in the presence of a base.

The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate various signaling pathways, leading to physiological effects.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Cardiovascular Modulation : Some sulfonamides have been shown to affect perfusion pressure and coronary resistance in isolated heart models. For instance, studies on related compounds indicated that they could influence calcium channel activity, thereby altering vascular tone and blood pressure .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityExperimental ModelReference
4-butoxy-N-{...}Modulates perfusion pressureIsolated rat heart model
2-Aminoethyl-benzenesulfonamideDecreases perfusion pressureIsolated rat heart model

Case Studies

In an experimental study involving various sulfonamide derivatives, it was found that certain compounds significantly influenced cardiovascular parameters. For instance, 4-(2-aminoethyl)-benzenesulfonamide was noted for its ability to decrease perfusion pressure in a time-dependent manner compared to controls .

In Vitro Studies

In vitro studies have demonstrated that similar sulfonamide compounds can inhibit specific enzymes associated with cardiovascular function. The interaction with calcium channels suggests a potential mechanism through which these compounds exert their effects on vascular smooth muscle.

Computational Studies

Theoretical docking studies have been employed to predict the binding affinities of this compound to various biomolecular targets. These studies indicate promising interactions that warrant further investigation into their pharmacokinetic properties.

Table 2: Computational Binding Affinities

Target ProteinBinding Affinity (kcal/mol)Method Used
Calcium Channel-8.5DockingServer
Enzyme X-7.2AutoDock

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